L-Lysine-13C6 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

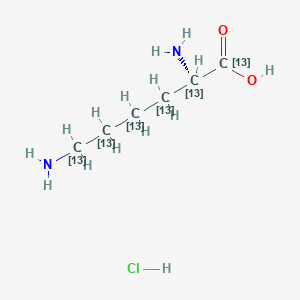

L-Lysine-13C6 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15ClN2O2 and its molecular weight is 188.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Proteomics and Protein Labeling

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

L-Lysine-13C6 hydrochloride is predominantly used in SILAC experiments, which facilitate the quantitative analysis of proteins in complex biological samples. By incorporating this labeled lysine into proteins during cell culture, researchers can distinguish between proteins from different experimental conditions based on their mass differences in mass spectrometry (MS) analyses.

Case Study: Protein Expression Analysis

A study utilized L-Lysine-13C6 in SILAC to analyze protein expression changes in neuro-2a cells treated with GFKP-19. The results demonstrated significant alterations in the phosphoproteomic profile, indicating the compound's utility in studying post-translational modifications and signaling pathways .

Metabolomics

Tracking Metabolic Pathways

This compound has been employed to trace lysine metabolism across various organs. Its incorporation into metabolic pathways allows for the identification of lysine-derived metabolites, which are crucial for understanding physiological processes and disease mechanisms.

Case Study: Kidney Protection in Hypertension

In a recent study, researchers fed mice a diet supplemented with L-Lysine-13C6 to investigate its role in kidney protection against hypertension-induced damage. The analysis revealed that lysine metabolism was accelerated, leading to the formation of protective metabolites. This study highlighted how isotopic labeling can uncover previously unrecognized metabolic pathways and their implications for disease .

Biochemical Research

Investigating Enzyme Activity

This compound is also used to study enzyme kinetics and mechanisms. By labeling lysine residues within substrate molecules, researchers can monitor how enzymes interact with these substrates and how modifications affect enzymatic activity.

Application Example: Lysine Racemase Characterization

The compound has been utilized to characterize lysine racemase through SILAC techniques, allowing for detailed insights into enzyme specificity and catalytic mechanisms .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) Studies

Due to its stable isotopic composition, this compound is suitable for NMR studies aimed at elucidating protein structures and dynamics. The distinct chemical shifts produced by the labeled carbon atoms enable researchers to gather information about molecular interactions and conformational changes.

Propiedades

Número CAS |

117614-94-5 |

|---|---|

Fórmula molecular |

C6H15ClN2O2 |

Peso molecular |

188.6 g/mol |

Nombre IUPAC |

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |

Clave InChI |

BVHLGVCQOALMSV-BOBMYJBMSA-N |

SMILES |

C(CCN)CC(C(=O)O)N.Cl |

SMILES isomérico |

[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N.Cl |

SMILES canónico |

C(CCN)CC(C(=O)O)N.Cl |

Sinónimos |

L-LYSINE-13C6 HCL 98 ATOM% 13C 95% CHE& |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.